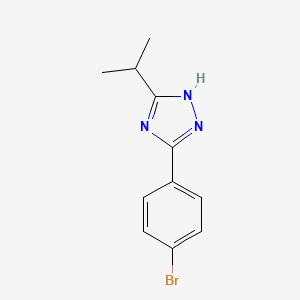

3-(4-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole

Description

3-(4-Bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 3 and an isopropyl group at position 3. Triazoles are renowned for their diverse applications, including antimicrobial, antifungal, and anticancer activities . The specific substitution pattern of this compound may influence its reactivity, stability, and interaction with biological targets, making it a subject of interest in medicinal and materials chemistry.

Properties

IUPAC Name |

3-(4-bromophenyl)-5-propan-2-yl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3/c1-7(2)10-13-11(15-14-10)8-3-5-9(12)6-4-8/h3-7H,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEXRPGIUOSZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NN1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromoaniline with isopropyl isocyanide and an appropriate azide source under acidic or basic conditions to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products:

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. The compound 3-(4-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole has been studied for its potential as an antifungal agent. It acts by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting fungicidal effects against various strains of fungi .

Anticancer Properties

Triazoles have also been investigated for their anticancer potential. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The bromophenyl group may enhance the compound's ability to interact with biological targets involved in cancer progression .

Neurological Applications

The triazole ring is known to interact with neurotransmitter systems. Compounds containing triazole moieties have been explored for their neuroprotective effects and potential use in treating neurodegenerative diseases. The specific interactions of this compound with neurological pathways warrant further investigation .

Agricultural Applications

Fungicides

Due to its antifungal properties, this triazole compound is being researched for use as a fungicide in agriculture. Its ability to inhibit fungal growth can help protect crops from diseases caused by various fungal pathogens. The application of such compounds can lead to increased crop yields and reduced reliance on more toxic fungicides .

Plant Growth Regulators

There is emerging evidence that triazoles can function as plant growth regulators. They may influence plant metabolism and growth patterns, potentially enhancing resistance to environmental stressors. This application could be significant in sustainable agriculture practices .

Material Sciences

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. It can serve as a building block for polymers with enhanced thermal stability and mechanical properties. Triazole-based polymers are being explored for applications in coatings and composites .

Nanotechnology

In nanotechnology, triazoles have been integrated into nanomaterials for drug delivery systems. Their ability to form stable complexes with metal ions makes them suitable candidates for creating nanoparticles that can target specific tissues or cells in biomedical applications .

Case Study 1: Antifungal Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against Candida species. The incorporation of bromophenyl groups into the triazole framework enhanced the compound's efficacy compared to non-brominated analogs .

Case Study 2: Anticancer Research

Research conducted at a leading pharmaceutical institute investigated the effects of triazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound showed promising results in inhibiting tumor growth through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The bromophenyl and isopropyl groups can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Halogen Position and Electronic Effects

- This positional isomerism can alter electronic properties, as the para-substituted bromine in the target compound allows for more efficient resonance stabilization .

- 4-(4-Chlorophenyl/4-Fluorophenyl) derivatives ():

Replacing bromine with chlorine or fluorine in isostructural compounds affects lattice parameters and molecular packing due to differences in halogen size and electronegativity. For example, 4-chlorophenyl derivatives exhibit tighter crystal packing compared to bulkier bromophenyl analogs, impacting solubility and thermal stability .

Functional Group Variations

- Thiol/Thione Derivatives (): Compounds like 5-[1-(4-bromophenoxy)ethyl]-4-allyl-1,2,4-triazole-3-thione () incorporate sulfur-containing groups, which enhance hydrogen-bonding capacity and metal coordination compared to the isopropyl group in the target compound. These differences can lead to variations in antioxidant and antimicrobial potency .

- Fungicide Triazoles (Triticonazole, Propiconazole) (): Commercial triazole fungicides feature cyclopropanol or dioxolane substituents, which confer distinct steric and electronic profiles. For instance, triticonazole’s chlorobenzylidene group enhances fungal sterol inhibition, whereas the target compound’s bromophenyl-isopropyl combination may favor antibacterial activity .

Biological Activity

3-(4-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article reviews the biological activity of this compound, drawing on recent studies and findings.

Chemical Structure

The compound can be characterized by its structural formula:

- Molecular Formula : C11H12BrN3

- Molecular Weight : 284.14 g/mol

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant anti-inflammatory properties. In a study evaluating various triazole derivatives, including this compound, it was found that these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Table 1: Cytokine Inhibition by Triazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 44–60% | Significant reduction |

| Control (Ibuprofen) | 96.01% | Not applicable |

The study indicated that the strongest effects were observed at medium doses (50 µg/mL), particularly for compounds with branched aliphatic chains .

Antimicrobial Activity

The antimicrobial activity of triazole derivatives has also been extensively studied. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacterial strains. For instance, derivatives similar to this compound showed promising results in inhibiting bacterial growth at various concentrations .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

The anticancer potential of triazole derivatives is another area of interest. Compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines. For example, in vitro studies indicated that these compounds could inhibit cell proliferation in human breast cancer cell lines .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 22.5 |

Case Studies

Several case studies have highlighted the potential of triazole derivatives in therapeutic applications:

- Case Study on Anti-inflammatory Effects : A study involving PBMC cultures treated with various triazole derivatives showed a marked decrease in TNF-α production when compared to controls. This suggests a strong anti-inflammatory potential which could be harnessed for therapeutic purposes .

- Antimicrobial Efficacy : Research evaluating the antimicrobial properties of triazoles revealed that certain derivatives could effectively inhibit bacterial growth at low concentrations. This positions them as potential candidates for developing new antibiotics .

- Anticancer Research : A recent investigation into the anticancer properties of triazole-based compounds revealed that they significantly reduced tumor cell viability in vitro. Notably, combinations with existing chemotherapeutics showed enhanced efficacy .

Q & A

Q. How can advanced spectroscopic techniques resolve tautomeric equilibria in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.